
1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. It has gained significant attention in scientific research due to its potential applications in medicinal chemistry. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
作用机制
The mechanism of action of 1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis, a process of programmed cell death. It has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, this compound has been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall or membrane.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning. Furthermore, the compound has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. In addition, this compound has been shown to exhibit antioxidant activity, which may protect against oxidative stress-induced damage.
实验室实验的优点和局限性
The advantages of using 1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole in lab experiments include its high yield of synthesis, low cost, and potential applications in medicinal chemistry. However, the compound has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetics. In addition, the mechanism of action of the compound is not fully understood, which may limit its potential applications in drug development.
未来方向
There are several future directions for the research on 1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole. One direction is to investigate the compound's potential applications in the treatment of Alzheimer's disease. Further studies are needed to elucidate the mechanism of action of the compound and to determine its efficacy and safety in preclinical and clinical trials. Another direction is to explore the compound's potential applications in the treatment of fungal and bacterial infections. The development of new antimicrobial agents is crucial due to the increasing prevalence of drug-resistant pathogens. Finally, further studies are needed to investigate the compound's potential applications in the treatment of various types of cancer. The development of new anticancer agents is essential to improve the survival and quality of life of cancer patients.
合成方法
The synthesis of 1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole involves the condensation of 4-ethylbenzaldehyde, acetylacetone, and 2-furylhydrazine. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The resulting product is then purified by recrystallization or chromatography. The yield of the synthesis method is typically high, making it a cost-effective approach for producing the compound.
科学研究应用
1-acetyl-3-(4-ethylphenyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazole has shown potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, liver cancer, and lung cancer. The compound has also been investigated for its antifungal, antibacterial, and anti-inflammatory properties. Furthermore, this compound has been explored as a potential candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning.
属性
IUPAC Name |
1-[5-(4-ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-13-6-8-14(9-7-13)15-11-16(17-5-4-10-21-17)19(18-15)12(2)20/h4-10,16H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLHUJOPRREWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2952762.png)
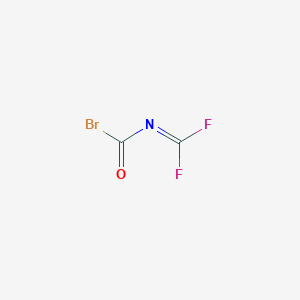
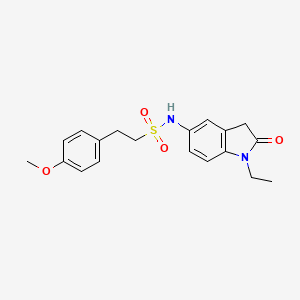
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide](/img/structure/B2952766.png)
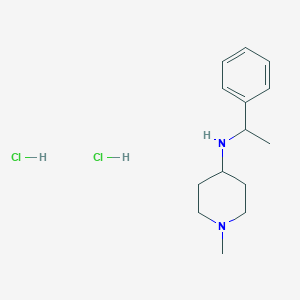
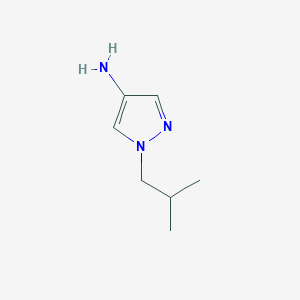
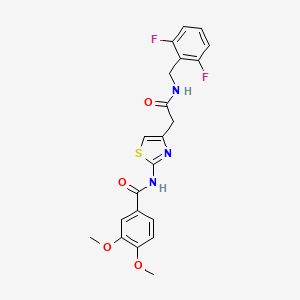

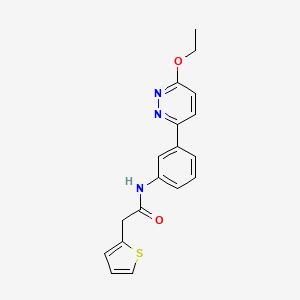
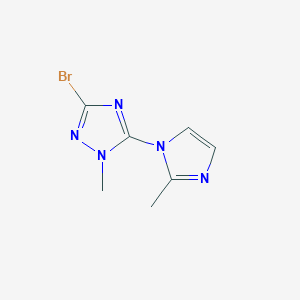
![(E)-3-(3,4-Dichloroanilino)-1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2952779.png)
![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2952780.png)

